molecular formula C10H8ClN3O B1467271 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1497452-46-6

1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467271
CAS RN: 1497452-46-6
M. Wt: 221.64 g/mol
InChI Key: ISJSFOWNSXBVGC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as CMTTC, is an important organic compound that has been used in a variety of scientific research applications. CMTTC is a heterocyclic compound composed of two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. CMTTC has been used in many scientific research applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of the mechanism of action of various drugs.

Scientific Research Applications

Synthesis and Characterization of New Compounds

A significant area of research involving 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is in the synthesis and characterization of novel compounds. These studies aim to explore the chemical reactivity of this compound to produce derivatives with potential antimicrobial, antioxidant, and anticancer properties. For instance, Bhat et al. (2016) described the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach, highlighting the compound's role in creating broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antimicrobial and Antioxidant Activities

The synthesized derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities. This includes exploring the compounds' effectiveness against various bacterial and fungal strains and their capacity to scavenge free radicals. The work by Swamy et al. (2019), which involved the synthesis of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, demonstrated moderate to good activity against several bacterial and fungal organisms, underlining the potential of these compounds in antimicrobial applications (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).

Anti-Cancer Potential

Research into the anti-cancer potential of derivatives synthesized from this compound has shown promising results. For example, studies have indicated that certain compounds exhibit moderate to excellent anti-cancer activities against breast cancer cell lines, suggesting a pathway for the development of new therapeutic agents (Bhat et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSFOWNSXBVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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